1-(Ethylamino)pent-4-en-2-one
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Overview
Description
1-(Ethylamino)pent-4-en-2-one is an organic compound that belongs to the class of enaminones Enaminones are compounds that contain both an enamine (a nitrogen atom connected to a carbon-carbon double bond) and a ketone functional group
Preparation Methods
1-(Ethylamino)pent-4-en-2-one can be synthesized through the condensation of 2,4-pentanedione with ethylamine. The reaction typically involves mixing equimolar amounts of 2,4-pentanedione and ethylamine in a solvent such as dichloromethane, followed by the addition of a base like triethylamine to facilitate the reaction . The mixture is then stirred at room temperature until the reaction is complete, and the product is isolated through standard purification techniques such as distillation or chromatography.
Chemical Reactions Analysis
1-(Ethylamino)pent-4-en-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The enamine group can undergo nucleophilic substitution reactions.
Cyclization: The compound can participate in cycloaddition reactions to form heterocyclic compounds
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or alcohols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(Ethylamino)pent-4-en-2-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of fine chemicals and as a precursor in organic synthesis.
Mechanism of Action
The mechanism of action of 1-(Ethylamino)pent-4-en-2-one involves its interaction with various molecular targets. The enamine group can act as a nucleophile, participating in reactions with electrophilic species. The ketone group can undergo tautomerization to form an enol, which can further react with other compounds. These interactions are crucial in the compound’s ability to form complex structures and exhibit biological activities .
Comparison with Similar Compounds
1-(Ethylamino)pent-4-en-2-one can be compared with other enaminones and related compounds:
4-(Methylamino)pent-3-en-2-one: Similar structure but with a methyl group instead of an ethyl group.
4-(Ethylamino)but-3-en-2-one: Similar structure but with a shorter carbon chain.
4-(Ethylamino)hex-3-en-2-one: Similar structure but with a longer carbon chain.
Properties
Molecular Formula |
C7H13NO |
---|---|
Molecular Weight |
127.18 g/mol |
IUPAC Name |
1-(ethylamino)pent-4-en-2-one |
InChI |
InChI=1S/C7H13NO/c1-3-5-7(9)6-8-4-2/h3,8H,1,4-6H2,2H3 |
InChI Key |
IMMWQSUNXFLAMP-UHFFFAOYSA-N |
Canonical SMILES |
CCNCC(=O)CC=C |
Origin of Product |
United States |
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